Hat-IN-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

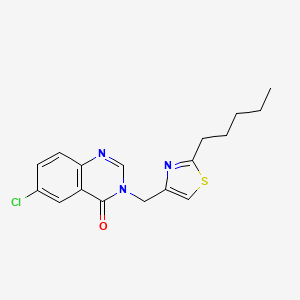

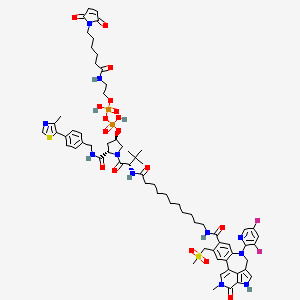

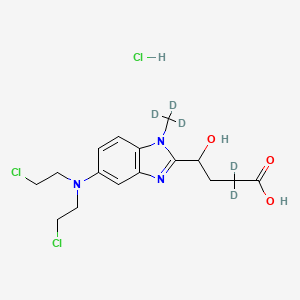

Hat-IN-1 ist eine chemische Verbindung, die für ihre Rolle als Inhibitor der Histon-Acetyltransferase (HAT) bekannt ist. Histon-Acetyltransferasen sind Enzyme, die konservierte Lysin-Aminosäuren in Histonproteinen acetylieren, indem sie eine Acetylgruppe von Acetyl-CoA übertragen, um ε-N-Acetyllysin zu bilden . Dieser Prozess ist entscheidend für die Regulation der Genexpression, und Inhibitoren wie this compound sind in der Krebsforschung wertvoll, da sie diese epigenetischen Prozesse modulieren können .

Herstellungsmethoden

Die genauen synthetischen Routen und Reaktionsbedingungen können variieren, beinhalten jedoch im Allgemeinen die Verwendung von organischen Lösungsmitteln, Katalysatoren und spezifischen Temperatur- und Druckbedingungen, um das gewünschte Produkt zu erhalten . Industrielle Produktionsmethoden für this compound würden wahrscheinlich die Skalierung dieser Laborverfahren, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung der Reinheit des Endprodukts durch verschiedene Reinigungstechniken beinhalten .

Vorbereitungsmethoden

The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product . Industrial production methods for Hat-IN-1 would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Analyse Chemischer Reaktionen

Hat-IN-1 unterliegt mehreren Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden, aber sie beinhalten typischerweise Modifikationen der funktionellen Gruppen, die an die Kernstruktur von this compound gebunden sind .

Wissenschaftliche Forschungsanwendungen

This compound wird hauptsächlich in der wissenschaftlichen Forschung im Zusammenhang mit Krebs verwendet. Durch die Hemmung der Histon-Acetyltransferase kann this compound den Acetylierungsstatus von Histonen beeinflussen, wodurch die Genexpression beeinflusst wird und möglicherweise zur Unterdrückung des Wachstums von Krebszellen führt . Neben der Krebsforschung kann this compound auch in Studien im Zusammenhang mit Epigenetik, Genregulation und anderen Bereichen verwendet werden, in denen die Histonacetylierung eine entscheidende Rolle spielt .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Hemmung der Histon-Acetyltransferase-Aktivität. Histon-Acetyltransferasen übertragen eine Acetylgruppe von Acetyl-CoA auf die ε-Aminogruppe von Lysinresten in Histonproteinen . Dieser Acetylierungsprozess ist mit der Aktivierung der Genexpression verbunden. Durch die Hemmung dieses Enzyms verhindert this compound die Acetylierung von Histonen, was zu einer dichteren Chromatinstruktur und einer reduzierten Genexpression führt . Dieser Mechanismus ist besonders relevant in der Krebsforschung, wo eine dysregulierte Genexpression ein Merkmal der Krankheit ist .

Wissenschaftliche Forschungsanwendungen

Hat-IN-1 is primarily used in scientific research related to cancer. By inhibiting histone acetyltransferase, this compound can affect the acetylation status of histones, thereby influencing gene expression and potentially leading to the suppression of cancer cell growth . Beyond cancer research, this compound may also be used in studies related to epigenetics, gene regulation, and other areas where histone acetylation plays a critical role .

Wirkmechanismus

The mechanism of action of Hat-IN-1 involves the inhibition of histone acetyltransferase activity. Histone acetyltransferases transfer an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone proteins . This acetylation process is associated with the activation of gene expression. By inhibiting this enzyme, this compound prevents the acetylation of histones, leading to a more condensed chromatin structure and reduced gene expression . This mechanism is particularly relevant in cancer research, where dysregulated gene expression is a hallmark of the disease .

Vergleich Mit ähnlichen Verbindungen

Hat-IN-1 kann mit anderen Histon-Acetyltransferase-Inhibitoren wie Anacardsäure, Garcinol und Curcumin verglichen werden . Diese Verbindungen hemmen ebenfalls die Histon-Acetyltransferase-Aktivität, unterscheiden sich jedoch in ihren chemischen Strukturen und Spezifitäten. Beispielsweise ist Anacardsäure eine natürliche Verbindung mit einer einfacheren Struktur im Vergleich zu this compound, während Garcinol und Curcumin komplexere Moleküle mit zusätzlichen biologischen Aktivitäten sind . This compound ist einzigartig in seinem spezifischen Hemmungsprofil und seiner synthetischen Zugänglichkeit, was es zu einem wertvollen Werkzeug in der Forschung macht .

Eigenschaften

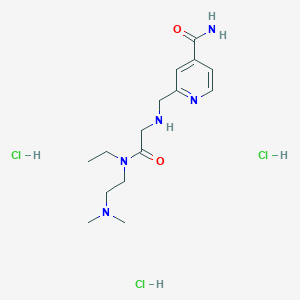

Molekularformel |

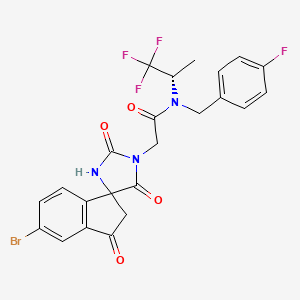

C23H18BrF4N3O4 |

|---|---|

Molekulargewicht |

556.3 g/mol |

IUPAC-Name |

2-(5-bromo-2',3,5'-trioxospiro[2H-indene-1,4'-imidazolidine]-1'-yl)-N-[(4-fluorophenyl)methyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide |

InChI |

InChI=1S/C23H18BrF4N3O4/c1-12(23(26,27)28)30(10-13-2-5-15(25)6-3-13)19(33)11-31-20(34)22(29-21(31)35)9-18(32)16-8-14(24)4-7-17(16)22/h2-8,12H,9-11H2,1H3,(H,29,35)/t12-,22?/m0/s1 |

InChI-Schlüssel |

UCICQLJZEXBBBY-BJDAYTSDSA-N |

Isomerische SMILES |

C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CC(=O)C4=C3C=CC(=C4)Br)NC2=O |

Kanonische SMILES |

CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CC(=O)C4=C3C=CC(=C4)Br)NC2=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.